3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C14H19BrO3. It is a derivative of benzaldehyde, featuring bromine, hexyloxy, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of hexyloxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: 3-Bromo-4-(hexyloxy)-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-(hexyloxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the hexyloxy group can affect its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the hexyloxy group, which may affect its solubility and reactivity.
4-(Hexyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
3-Bromo-5-methoxybenzaldehyde: Lacks the hexyloxy group, affecting its physical and chemical properties.
Uniqueness
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde is unique due to the combination of bromine, hexyloxy, and methoxy substituents, which confer distinct reactivity and physical properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-hexoxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-3-4-5-6-7-18-14-12(15)8-11(10-16)9-13(14)17-2/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJRPSORSFJHKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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